Isopropyl 2-aminoacetate hydrochloride
Description
Contextualization within Amino Acid Ester Chemistry
Amino acid esters are a class of organic compounds derived from the esterification of the carboxylic acid group of an amino acid. nih.gov This modification is a fundamental strategy in peptide synthesis and medicinal chemistry. nih.govscielo.br The ester group serves as a protecting group for the carboxylic acid, preventing it from reacting during peptide bond formation. scielo.br Subsequently, the ester can be selectively removed to reveal the free carboxylic acid.
The hydrochloride salt form of amino acid esters, such as isopropyl 2-aminoacetate hydrochloride, is particularly important. Amino acid esters themselves can be unstable, prone to polymerization or conversion to diketopiperazines. wikipedia.org The formation of a hydrochloride salt increases their shelf-life and makes them easier to handle and store. wikipedia.org The deprotonation of these salts to yield the free amino acid ester can be achieved using various bases, a common step in their application in synthesis. nih.govresearchgate.net
Historical Perspectives and Early Discoveries in Glycine (B1666218) Ester Research
The study of glycine and its derivatives has a long history, dating back to the discovery of glycine itself in 1820 by Henri Braconnot, who isolated it from the hydrolysis of gelatin. wikipedia.org Early research into amino acids naturally progressed to the modification of their functional groups. The esterification of amino acids, including glycine, became a crucial technique for their incorporation into larger molecules.
Classic methods for preparing amino acid esters involved reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride. orgsyn.orgstackexchange.com These early methods laid the groundwork for the synthesis of a wide array of amino acid esters. Over time, more refined and efficient methods have been developed, utilizing reagents like thionyl chloride or trimethylchlorosilane to facilitate the esterification process under milder conditions. nih.govstackexchange.com These advancements have made compounds like this compound more accessible for research and industrial applications.
Significance in Contemporary Organic and Medicinal Chemistry
In modern organic synthesis, this compound serves as a valuable building block. myskinrecipes.com Its bifunctional nature, possessing both a protected carboxylic acid and a reactive amino group (after deprotonation), allows for its incorporation into a wide range of molecular architectures. For instance, it can react with acyl chlorides, such as indol-3-yl-oxo-acetyl chloride, to form more complex amide derivatives. fishersci.comthermofisher.comfishersci.ca
The significance of this compound extends into medicinal chemistry, where it is used as an intermediate in the synthesis of pharmaceuticals. myskinrecipes.comchemimpex.com The glycine motif is a common feature in many biologically active molecules. The use of its isopropyl ester allows for controlled and sequential chemical transformations necessary for the construction of complex drug candidates. myskinrecipes.com For example, amino acid esters are crucial intermediates in the development of drugs targeting various conditions, including neurological disorders. myskinrecipes.comchemimpex.com
Beyond pharmaceuticals, derivatives of amino acids like glycine find applications in other areas. They are used in the formulation of cosmetics for their moisturizing properties and in agriculture as components of fertilizers and plant growth enhancers. chemimpex.comsourcechemicals.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO₂ | chemspider.comthermofisher.comthermofisher.com |
| Molecular Weight | 153.61 g/mol | myskinrecipes.comsourcechemicals.comvibrantpharma.com |
| CAS Number | 14019-62-6 | chemimpex.comthermofisher.comthermofisher.comvibrantpharma.com |
| Appearance | White powder/solid | wikipedia.orgthermofisher.comchemimpex.com |
| Melting Point | 97-104 °C | thermofisher.comchemimpex.com |
| Solubility | Soluble in water | fishersci.comsourcechemicals.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
propan-2-yl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(2)8-5(7)3-6;/h4H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKCIXXGQRZHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930733 | |
| Record name | Propan-2-yl glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14019-62-6 | |
| Record name | Propan-2-yl glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Direct Esterification Routes for Isopropyl 2-aminoacetate Hydrochloride
Direct esterification remains the most common approach for producing this compound. This can be broadly categorized into protocols using coupling agents, such as the Steglich esterification, and those relying on acid catalysis, which can also serve to deprotect the amine functionality.
The Steglich esterification is a powerful and mild method for forming ester bonds, first described by Wolfgang Steglich in 1978. wikipedia.org It is particularly useful for substrates that are sensitive to harsher conditions, such as those that are acid-labile. organic-chemistry.org The reaction utilizes a carbodiimide (B86325) as a coupling agent to activate the carboxylic acid, enabling its reaction with an alcohol. synarchive.com This technique is noted for its efficiency in constructing ester linkages for a wide range of applications, including the total synthesis of complex natural products. nih.govnih.gov
The classic Steglich protocol employs N,N′-Dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP). wikipedia.org The reaction mechanism proceeds through several key steps:
Activation of the Carboxylic Acid : The carboxylic acid (typically N-protected glycine) reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org
Acyl Transfer to Catalyst : DMAP, acting as a superior nucleophile compared to the alcohol, attacks the O-acylisourea intermediate. organic-chemistry.org This forms a reactive N-acylpyridinium salt, which is often referred to as an "active ester". organic-chemistry.org
Nucleophilic Attack by Alcohol : The isopropanol (B130326) then attacks the acyl group of the N-acylpyridinium intermediate.
Product Formation : This final step yields the desired isopropyl ester and regenerates the DMAP catalyst. organic-chemistry.org
A significant advantage of using DMAP is the suppression of a common side reaction: the 1,3-rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which is unreactive towards the alcohol. wikipedia.org The DCC is consumed in the reaction, taking up the water generated and forming a largely insoluble urea (B33335) byproduct, N,N'-dicyclohexylurea (DCU), which can be removed by filtration. wikipedia.org The addition of just 3-10 mol% of DMAP can dramatically accelerate the esterification, leading to high yields at room temperature and minimizing side product formation. organic-chemistry.org
The efficiency of the Steglich esterification is influenced by the choice of solvent and reaction temperature. The reaction is generally conducted under mild conditions, often at room temperature. wikipedia.org A variety of polar aprotic solvents are suitable for this transformation. wikipedia.org A common procedure involves dissolving the N-protected glycine (B1666218), isopropanol, and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). organic-chemistry.org The reaction is often initiated by adding DCC at a reduced temperature, such as 0°C, before allowing it to warm to room temperature and proceed for several hours. organic-chemistry.org
| Parameter | Typical Condition | Source(s) |
| Coupling Agent | N,N′-Dicyclohexylcarbodiimide (DCC) | organic-chemistry.org, wikipedia.org |
| Catalyst | 4-Dimethylaminopyridine (DMAP) (3-10 mol%) | organic-chemistry.org, organic-chemistry.org |
| Solvent | Dichloromethane (CH₂Cl₂), other polar aprotic solvents | wikipedia.org, organic-chemistry.org |
| Temperature | 0°C to Room Temperature | organic-chemistry.org |
| Reaction Time | ~3-4 hours | organic-chemistry.org |
Acid-catalyzed esterification, often referred to as the Fischer-Speier esterification, is a traditional and widely used method for synthesizing esters from carboxylic acids and alcohols. scirp.org For amino acids, this typically involves using an excess of the alcohol (isopropanol) as the solvent and a strong acid as the catalyst. echemi.comstackexchange.com Common acid catalysts include hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. scirp.org
In the synthesis of this compound, the starting glycine is often protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom (N-Boc-glycine). After the esterification step, this acid-labile protecting group must be removed. Hydrogen chloride (HCl) is highly effective for this purpose. nih.gov
The process can be viewed as a two-step sequence within a single synthetic strategy:
Esterification : N-Boc-glycine is first esterified with isopropanol. This can be achieved via Steglich conditions or other methods.
Deprotection and Salt Formation : The resulting N-Boc-glycine isopropyl ester is then treated with HCl. rsc.org The acidic conditions cleave the Boc group, and the liberated free amine is protonated by the excess acid to form the final this compound salt. rsc.org
An efficient and sustainable method for this deprotection involves the use of hydrogen chloride gas generated ex situ from sodium chloride and sulfuric acid. rsc.org This solvent-free approach provides the hydrochloride salt in quantitative yields and avoids complex work-up or purification steps. rsc.org Alternatively, solutions of HCl in organic solvents such as dioxane or ethyl acetate (B1210297) are commonly used. nih.govreddit.com
Besides the standard Steglich and Fischer-Speier methods, other strategies can be employed for the synthesis of amino acid esters.
Thionyl Chloride Method : A convenient approach involves using thionyl chloride (SOCl₂) in the alcohol solvent. echemi.comchemicalbook.com The thionyl chloride reacts with the alcohol to generate anhydrous HCl in situ, which then catalyzes the esterification. scirp.org This method proceeds smoothly at relatively low temperatures. scirp.org
Alternative Coupling Agents : The Steglich protocol can be modified by substituting DCC with other carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or water-soluble variants such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). nih.govresearchgate.netnih.gov
Sulfuric Acid and p-Toluenesulfonic Acid : Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts for the esterification of amino acids. scirp.orguctm.eduacs.org The reaction is typically run in the corresponding alcohol under reflux conditions with azeotropic removal of water to drive the equilibrium toward the ester product. uctm.edu
Alternative Esterification Strategies
Amine-Catalyzed Esterification in Aprotic Organic Solvents
While acid-catalyzed esterification (Fischer esterification) is a common method for producing amino acid esters, amine-catalyzed pathways in aprotic solvents represent an alternative approach. In a typical acid-catalyzed procedure analogous to the synthesis of similar amino acid esters, glycine would be suspended in isopropanol. An acid catalyst, such as hydrogen chloride gas or thionyl chloride, is introduced to facilitate the esterification reaction. The use of thionyl chloride is particularly efficient as it reacts with the alcohol to form HCl in situ and also serves as a dehydrating agent, driving the equilibrium towards the ester product.
In a hypothetical amine-catalyzed variant, a non-nucleophilic organic base could be employed in an aprotic solvent to promote the reaction, although this is less conventional than acid catalysis for this specific transformation. The primary role of the catalyst is to protonate the carboxylic acid group of glycine, making it more electrophilic and susceptible to nucleophilic attack by isopropanol. The reaction concludes with the formation of the hydrochloride salt of the amino ester.
Indirect Synthesis through Precursor Derivatization
Indirect synthetic routes offer alternative strategies, often leveraging different starting materials and reaction types to achieve the target molecule.
Diazotization is a chemical process that converts a primary amine into a diazonium salt. byjus.com This reaction involves treating the primary amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). numberanalytics.com
While diazotization is a cornerstone reaction for aromatic amines, leading to stable diazonium salts that are versatile synthetic intermediates, the situation is different for primary aliphatic amines like those in amino esters. organic-chemistry.org The resulting aliphatic diazonium salts are highly unstable and readily decompose, losing nitrogen gas (N₂) to form a carbocation. organic-chemistry.org This carbocation can then undergo various rapid reactions, including substitution, elimination, or rearrangement. organic-chemistry.org Therefore, diazotization is not a direct method for synthesizing the target compound but rather a reaction that would transform it. For instance, if isopropyl 2-aminoacetate were subjected to diazotization conditions, the amino group would be converted into a hydroxyl group (via substitution with water) or a halide, rather than preserving the amino ester structure.
Synthesizing this compound from a chiral precursor like L-alanine is not a direct or common pathway, as it would require the chemical removal of the methyl group from the alpha-carbon of alanine (B10760859), a challenging transformation. However, the synthesis of the corresponding ester of L-alanine, L-alanine isopropyl ester hydrochloride, is well-documented and illustrates the general methodology for esterifying amino acids.
A common industrial method involves the esterification of L-alanine with isopropanol. google.comchemicalbook.com In this process, L-alanine is treated with isopropanol in the presence of an activating agent such as thionyl chloride (SOCl₂) or hydrogen chloride. google.comchemicalbook.com The use of thionyl chloride is advantageous as it reacts with isopropanol to generate the necessary acidic environment and also consumes the water produced during the reaction, thereby driving the equilibrium towards the formation of the ester. A patent for this process describes using a catalytic amount of alumina (B75360) to improve efficiency and reduce the amount of corrosive thionyl chloride required. google.com After the reaction is complete, the product, L-alanine isopropyl ester hydrochloride, is often crystallized by adding a non-polar solvent like diethyl ether. google.com This process yields a high-purity product. google.com
Table 1: Example Synthesis of L-Alanine Isopropyl Ester Hydrochloride
| Reactants | Catalyst/Reagent | Solvent | Conditions | Outcome | Reference |
|---|
This table describes the synthesis of L-alanine isopropyl ester hydrochloride, a related but distinct compound from this compound.
An alternative indirect route to amino esters involves starting with substituted carboxamides. For instance, a plausible synthesis could begin with 2-chloroacetamide. This starting material could be reacted with a source of ammonia (B1221849) or a protected amine to introduce the nitrogen atom via nucleophilic substitution of the chloride. The resulting amide would then need to be hydrolyzed and esterified.
A more direct approach is the Gabriel synthesis, which provides a classic method for preparing primary amines from alkyl halides. khanacademy.orgyoutube.com A variation could start with isopropyl 2-bromoacetate. This halo-ester would be reacted with potassium phthalimide (B116566). The phthalimide anion acts as a protected nitrogen nucleophile, displacing the bromide to form N-phthaloylglycine isopropyl ester. The final step involves the removal of the phthaloyl protecting group, typically via acid hydrolysis or hydrazinolysis, to liberate the primary amine and yield the desired isopropyl 2-aminoacetate, which can then be isolated as its hydrochloride salt. khanacademy.org
Purification and Isolation Techniques
The final purity of a synthesized chemical compound is critical. For solid materials like this compound, recrystallization is the most common and effective purification method.
Recrystallization is a purification technique based on the principle of differential solubility. The impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then the solution is allowed to cool slowly. youtube.com As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the solvent (mother liquor). youtube.com
The key to a successful recrystallization is the choice of solvent. An ideal solvent should:
Dissolve the compound sparingly or not at all at room temperature.
Dissolve the compound completely at a higher temperature (e.g., the solvent's boiling point).
Be chemically inert, not reacting with the compound.
Be sufficiently volatile to be easily removed from the purified crystals.
For amino acid hydrochlorides, which are polar salts, a common recrystallization strategy involves using a polar protic solvent like ethanol (B145695) or methanol (B129727) to dissolve the salt, followed by the addition of a less polar solvent, such as diethyl ether or ethyl acetate, to induce precipitation. orgsyn.org A typical protocol for this compound would involve dissolving the crude product in a minimum amount of hot absolute ethanol. orgsyn.org The solution would then be allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. youtube.com If crystallization is slow, adding a small amount of a non-polar "anti-solvent" like diethyl ether can help induce the formation of pure crystals, which are then collected by filtration. orgsyn.org
Table 2: Compound Names Mentioned
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | Glycine isopropyl ester hydrochloride | C₅H₁₂ClNO₂ |
| L-Alanine | 2-Aminopropanoic acid | C₃H₇NO₂ |
| L-Alanine isopropyl ester hydrochloride | C₆H₁₄ClNO₂ | |
| Glycine | 2-Aminoacetic acid | C₂H₅NO₂ |
| Isopropanol | Isopropyl alcohol, 2-Propanol | C₃H₈O |
| Thionyl chloride | SOCl₂ | |
| Sodium nitrite | NaNO₂ | |
| Diethyl ether | Ether | (C₂H₅)₂O |
| 2-Chloroacetamide | C₂H₄ClNO | |
| Potassium phthalimide | C₈H₄KNO₂ |
Advanced Analytical Characterization in Research
Spectroscopic Analysis of Isopropyl 2-aminoacetate Hydrochloride and its Derivatives
Spectroscopic methods are fundamental in elucidating the structure of this compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, NOESY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, analysis of its structural analogues like glycine (B1666218) methyl and ethyl ester hydrochlorides allows for an accurate prediction of its spectral features. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.comspectrabase.comchemicalbook.com
¹H-NMR (Proton NMR) would provide information on the different types of protons and their neighboring environments. The expected signals for this compound are:
A doublet corresponding to the six equivalent protons of the two methyl (-CH₃) groups of the isopropyl moiety.
A septet for the single methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.
A singlet for the two protons of the methylene (B1212753) (-CH₂-) group adjacent to the amino group.
A broad singlet for the three protons of the ammonium (B1175870) (-NH₃⁺) group.
¹³C-NMR (Carbon-13 NMR) reveals the number of chemically distinct carbon environments. For this compound, four distinct signals are expected:
One signal for the two equivalent methyl carbons of the isopropyl group.
A signal for the methine carbon of the isopropyl group.
A signal for the methylene carbon.
A signal for the carbonyl carbon of the ester group, typically found further downfield.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made in the standard ¹³C-NMR spectrum.
2D NMR Techniques provide further structural confirmation by showing correlations between nuclei.
COSY (Correlation Spectroscopy) shows coupling between protons, typically over two to three bonds. For this molecule, a cross-peak would be expected between the methine proton and the methyl protons of the isopropyl group. thermofisher.com
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is critical for determining stereochemistry in more complex derivatives.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. thermofisher.com This would definitively link the proton signals of the methyl, methine, and methylene groups to their corresponding carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| -CH(CH₃)₂ | ~1.3 | Doublet | ~22 |
| -CH(CH₃)₂ | ~5.0 | Septet | ~70 |
| -CH₂- | ~3.9 | Singlet | ~41 |
| -C=O | - | - | ~169 |
| -NH₃⁺ | Broad | Singlet | - |
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands. Analysis of its close analogue, glycine methyl ester hydrochloride, reveals key stretching bands for N⁺-H at approximately 2682 cm⁻¹ and 2628 cm⁻¹, and a very strong C=O stretch at 1749 cm⁻¹. nih.gov
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ammonium (N-H) | Stretch | ~3100-2600 (broad) |
| Alkyl (C-H) | Stretch | ~2980-2850 |
| Ester (C=O) | Stretch | ~1750-1735 (strong) |
| Amine (N-H) | Bend | ~1600-1500 |
| Ester (C-O) | Stretch | ~1250-1100 |
The presence of these bands in an experimental spectrum would confirm the integrity of the ester and ammonium functional groups. nist.gov
Mass Spectrometry (MS, FAB-MS, HRMS, LC-MS, UPLC)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular formula of this compound.
In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion peak would be observed. Subsequent fragmentation would yield smaller, characteristic ions. Expected fragmentation patterns include the loss of the isopropyl group or the cleavage of the ester bond.
LC-MS (Liquid Chromatography-Mass Spectrometry) and UPLC (Ultra-Performance Liquid Chromatography) couple the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound within complex mixtures and confirming its purity.
Ultraviolet-Visible Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. Molecules containing chromophores (light-absorbing groups) will show characteristic absorption peaks. This compound lacks extensive conjugated systems, so it is not expected to absorb significantly in the visible region. A UV-Vis spectrum would likely show some absorption in the short-wavelength UV region due to the carbonyl group of the ester, but it is primarily used to confirm the absence of chromophoric impurities. Studies on the analogue glycine ethyl ester hydrochloride show a high transmittance in the visible region. researchgate.net
Structural Elucidation Techniques
While spectroscopy provides valuable data on connectivity, crystallographic techniques can determine the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction Analysis
While a crystal structure for this compound is not publicly available, detailed studies have been performed on its methyl and ethyl ester analogues. researchgate.netnih.govnih.gov These studies reveal that glycine ester hydrochlorides crystallize in the monoclinic system, with the space group P2₁/c being common. researchgate.netresearchgate.net The crystal structures are stabilized by extensive networks of strong, highly directional N⁺—H···Cl⁻ hydrogen bonds, which link the ammonium group of the cation with the chloride anions. nih.govnih.gov Weaker C—H···O and C—H···Cl interactions also contribute to the formation of a stable, three-dimensional supramolecular architecture. researchgate.netnih.gov It is highly probable that this compound would adopt a similar crystal packing motif.
Table 3: Crystallographic Data for Glycine Ester Hydrochloride Analogues
| Parameter | Glycine Methyl Ester HCl researchgate.net | Glycine Ethyl Ester HCl researchgate.net |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.352 | 8.565 |
| b (Å) | 12.505 | 12.943 |
| c (Å) | 5.6369 | 6.272 |
| β (°) | 99.730 | 103.630 |
| Key Interactions | N⁺—H···Cl⁻ hydrogen bonds | N⁺—H···Cl⁻, C—H···O hydrogen bonds |
Chromatographic Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound. They separate the compound from any impurities or, in the case of chiral analysis, from its stereoisomer.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for determining the purity of this compound. mdpi.com This technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure. For this compound, HPLC analysis is routinely used to confirm a high level of purity, often specified as ≥96% or ≥98%. healthchems.comfishersci.ca
The method's effectiveness relies on the selection of appropriate conditions, including the column, mobile phase, and detector. An ion-pair reversed-phase (IP-RP) method can be employed, often using a C18 column. mdpi.com The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or isopropyl alcohol mixed with an aqueous buffer. birchbiotech.comoatext.com A UV detector is commonly used for quantification, as the compound possesses chromophores that absorb ultraviolet light. heraldopenaccess.us The precision of the method is evaluated through repeated injections, with low relative standard deviation (%RSD) values for peak area and retention time indicating high precision. oatext.com
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Primesep B / C18 | Stationary phase for separation. sielc.com |
| Mobile Phase | Acetonitrile/Water with TFA | Eluent to carry the sample through the column. sielc.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. sielc.com |
| Detection | UV or ELSD | To detect and quantify the compound. heraldopenaccess.ussielc.com |
| Purity Specification | ≥96-98% | Defines the acceptable level of the main compound. healthchems.comfishersci.ca |
Chiral Stationary Phase HPLC for Stereochemical Purity
Since Isopropyl 2-aminoacetate is derived from glycine, which is achiral, it does not have enantiomers. However, the techniques described here are fundamental for analogous chiral amino acid esters. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the stereochemical purity or enantiomeric excess of chiral compounds. csfarmacie.cz This advanced technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com
The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. Macrocyclic glycopeptides, such as teicoplanin, are highly effective CSPs for the direct analysis of underivatized amino acids and their derivatives. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating polar, ionic compounds. sigmaaldrich.com The mobile phase composition, typically a mixture of an organic modifier like methanol (B129727) or acetonitrile and an aqueous buffer, can be adjusted to optimize selectivity and resolution. csfarmacie.cz The determination of enantiomeric excess is crucial in pharmaceutical and biomedical research where the different enantiomers of a chiral molecule may exhibit distinct biological activities. heraldopenaccess.us
Table 2: Principles of Chiral HPLC Separation
| Feature | Description | Relevance |
|---|---|---|
| Stationary Phase | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) sigmaaldrich.com | Contains a chiral selector that differentially interacts with enantiomers. |
| Mobile Phase | Water/Methanol/Formic Acid | The liquid that moves the sample; its composition affects retention and selectivity. sigmaaldrich.com |
| Detection | UV, Circular Dichroism (CD), or Mass Spectrometry (MS) uma.es | Detects the separated enantiomers as they elute from the column. |
| Primary Outcome | Enantiomeric Excess (ee) Determination heraldopenaccess.us | Quantifies the purity of one enantiomer in a mixture. |
Advanced Microscopic and Elemental Analysis
Beyond chromatography, other instrumental methods provide detailed information about the physical and elemental characteristics of this compound.
Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) analysis is a powerful technique for characterizing the morphology and elemental composition of a material. researchgate.net SEM provides high-resolution images of the sample's surface topography, revealing details about particle shape and size. For this compound, which is typically a powder, SEM would visualize the crystalline or amorphous nature of the particles. thermofisher.com
The integrated EDX detector performs elemental analysis by detecting the characteristic X-rays emitted from the sample when it is bombarded by the electron beam. researchgate.net This allows for a qualitative and semi-quantitative determination of the elements present in the sample. researchgate.net For this compound (C₅H₁₂ClNO₂), the EDX spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl), confirming the presence of the key elements in the compound's structure.
Table 3: Expected SEM-EDX Analysis Results
| Technique | Information Obtained | Expected for this compound |
|---|---|---|
| SEM | Surface morphology, particle size, and shape. researchgate.net | Images of the powder's crystalline structure. |
| EDX | Elemental composition. researchgate.net | Presence of C, N, O, and Cl peaks in the spectrum. |
Elemental Composition Analysis (CHN)
Elemental Composition Analysis, commonly known as CHN analysis, is a fundamental technique used to determine the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample. The method involves the combustion of a small, precise amount of the substance in an excess of oxygen. This process converts the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides, which are then quantified.
For this compound (C₅H₁₂ClNO₂), the theoretical elemental composition can be calculated from its molecular formula and weight (153.61 g/mol ). synquestlabs.com Comparing the experimentally determined CHN values to the theoretical percentages is a critical step in verifying the compound's identity and assessing its purity. A close correlation between experimental and theoretical values provides strong evidence for the correct chemical structure.
Table 4: Elemental Composition of this compound
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 39.09% |
| Hydrogen | H | 7.87% |
| Chlorine | Cl | 23.08% |
| Nitrogen | N | 9.12% |
Derivatives and Analogues of Isopropyl 2 Aminoacetate Hydrochloride
Structurally Modified Glycine (B1666218) Esters
Modifications to the ester or the alpha-carbon of the glycine core have produced several important classes of analogues.
Researchers have synthesized novel glycine esters by incorporating terpenoid moieties, which are naturally occurring compounds known for their diverse biological activities. nih.gov The synthesis typically involves the Steglich esterification of N-protected glycine with a corresponding terpenoid alcohol, such as L-menthol, borneol, or eugenol (B1671780). mdpi.comnih.gov This method creates an ester linkage between the glycine and the terpenoid structure.
These hybrid molecules have been investigated for their pharmacological properties. mdpi.comnih.gov Studies on glycine esters of menthol (B31143) and borneol have shown notable antinociceptive (pain-relieving) action, while the eugenol derivative demonstrated significant anti-inflammatory activity. mdpi.comnih.gov The proposed mechanism for the analgesic effect involves the competitive binding of these terpenoid esters to TRPA1 and TRPV1 ion channels, which are involved in pain perception. mdpi.comnih.gov
Table 1: Examples of Terpenoid-Based Glycine Esters and Their Observed Activities
| Terpenoid Moiety | Synthesized Ester | Primary Investigated Activity | Reference |
| L-Menthol | Menthyl 2-aminoacetate | Analgesic (Antinociceptive) | mdpi.comnih.gov |
| Borneol | Bornyl 2-aminoacetate | Analgesic (Antinociceptive) | mdpi.comnih.gov |
| Eugenol | Eugenyl 2-aminoacetate | Anti-inflammatory | mdpi.comnih.gov |
| Thymol | Thymyl 2-aminoacetate | Analgesic | mdpi.com |
| Carvacrol | Carvacryl 2-aminoacetate | Analgesic | mdpi.com |
The introduction of aromatic and heteroaromatic rings at the α-position of glycine esters creates a class of compounds known as α-arylglycines. An efficient, one-pot organocatalytic process has been developed for their synthesis. acs.org This method has been shown to accommodate a wide range of substituents on the aromatic ring, including electron-donating groups, electron-withdrawing groups, and halogens. acs.org
Furthermore, the synthesis has been successfully extended to include polycyclic aromatic systems and various heteroaromatic rings. acs.org For example, glycine ester analogues incorporating challenging heteroaromatic structures like 3-pyridine and 2-methylquinoline (B7769805) have been isolated in good yields. acs.org The ability to swap aromatic rings with heteroaromatic ones is a key strategy in medicinal chemistry for modulating molecular properties. chemrxiv.org
Table 2: Synthesis of Aromatic and Heteroaromatic Glycine Ester Analogues
| Aromatic/Heteroaromatic Aldehyde Used | Resulting α-Amino Acid Ester | Overall Yield | Enantiomeric Excess (ee) | Reference |
| 9-Phenanthrenecarboxaldehyde | 2p | 60% | 74% | acs.org |
| 3-Pyridinecarboxaldehyde | 2q | 75% | 89% | acs.org |
| 2-Methylquinoline-4-carboxaldehyde | 2r | 68% | 76% | acs.org |
Analogues based on other amino acids, such as alanine (B10760859) and serine, have been synthesized as their isopropyl esters. mdpi.com The synthesis of these hydrochlorides is typically achieved through the esterification of the amino acid with isopropanol (B130326), using a chlorinating agent like thionyl chloride or trimethylsilyl (B98337) chloride (TMSCl). mdpi.comchemicalbook.com
These compounds, such as L-alanine isopropyl ester and L-serine isopropyl ester, are valuable intermediates in organic and pharmaceutical chemistry. mdpi.comchemicalbook.com For instance, they have been used to create ionic liquid derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) by pairing the amino acid ester cation with an NSAID anion. mdpi.comnih.gov This modification can alter the physicochemical properties of the parent drug. mdpi.com Furthermore, poly(L-serine) has been synthesized via the chemoenzymatic polymerization of L-serine methyl ester derivatives, highlighting the utility of these esters as monomers. acs.org
Amide and Carbamate (B1207046) Derivatives
Modifications at the nitrogen atom of the aminoacetate structure lead to amide and carbamate derivatives, which represent another significant class of related compounds.
Carbamoyl-substituted amino acids are formed through a process called carbamoylation. In biological systems, this can occur when isocyanic acid, which is in equilibrium with urea (B33335), reacts with the free amino group of an amino acid. nih.gov This irreversible reaction converts a free amino acid (F-AA) into a carbamoyl-amino acid (C-AA). nih.gov The process is not limited to glycine and can occur with various amino acids, primarily affecting the alpha-amino group. nih.gov
The synthesis of the precursor for this reaction, carbamoyl (B1232498) phosphate (B84403), is a key step in the urea cycle. youtube.comyoutube.com The enzyme carbamoyl phosphate synthetase I (CPS I) catalyzes the formation of carbamoyl phosphate from ammonia (B1221849), bicarbonate, and ATP in the mitochondria. youtube.com This high-energy molecule can then transfer its carbamoyl group. nih.gov
Diaminoacetic acid derivatives serve as versatile building blocks for constructing complex polyheterocyclic cage compounds. acs.org A common synthetic route is the acid-catalyzed condensation between glyoxylic acid (or its esters) and various carboxamides or sulfonamides. acs.org This reaction yields N,N-disubstituted diaminoacetic acid derivatives. acs.org
These derivatives are particularly interesting because their carboxyl or ester groups can be chemically transformed into amino groups through reactions like the Schmidt, Hofmann, or Curtius rearrangements. acs.org The resulting structures, which contain multiple amino groups, are valuable precursors for synthesizing polyheterocyclic cage molecules, which in turn are studied as potential precursors for energetic materials. acs.org
Conjugates and Prodrug Design Strategies
The ester and amino functionalities of isopropyl 2-aminoacetate hydrochloride make it a valuable building block in the design of conjugates and prodrugs. This strategy aims to improve the physicochemical and pharmacokinetic properties of parent drug molecules, such as solubility, stability, and bioavailability.
Another area where isopropyl amino acid esters are utilized is in the creation of novel derivatives of non-steroidal anti-inflammatory drugs (NSAIDs). By conjugating NSAIDs with L-amino acid isopropyl esters, researchers have synthesized new active pharmaceutical ingredients (APIs) with modified properties. This approach can lead to derivatives with altered solubility and potentially reduced gastrointestinal side effects, which are common with traditional NSAID formulations.
The following table summarizes selected examples of prodrugs and conjugates that incorporate an isopropyl aminoacetate or a similar structural motif.
| Parent Drug/Molecule | Conjugate/Prodrug Structure | Therapeutic Area | Rationale for Conjugation |
| 2'-C-Methylcytidine | Phosphoramidate (B1195095) ProTide | Antiviral (HCV) | Enhanced intracellular delivery of the active nucleoside triphosphate. |
| 2'-C-Methyladenine | Phosphoramidate Prodrug | Antiviral (HCV) | To improve cell permeability and bypass initial phosphorylation steps. |
| Various NSAIDs | L-amino acid isopropyl ester conjugates | Anti-inflammatory | To improve physicochemical properties and potentially reduce side effects. |
This compound as a Protecting Group Reagent in Organic Synthesis
In organic synthesis, and particularly in peptide synthesis, protecting groups are essential for temporarily blocking reactive functional groups to prevent unwanted side reactions. creative-peptides.comnih.govpeptide.combiosynth.com The primary amino group of amino acids is highly nucleophilic and must be protected during peptide bond formation to prevent self-polymerization and other side reactions. peptide.combiosynth.com
While this compound contains a primary amino group and an ester, its direct application as a protecting group reagent for other amino acids is not a commonly documented strategy in the reviewed scientific literature. The primary use of this compound is as a building block or an intermediate in the synthesis of more complex molecules, as discussed in the previous sections. nih.gov The synthesis of peptide nucleic acids (PNAs), for example, utilizes N-(2-aminoethyl)glycine units, which share a structural similarity with amino acid esters, but here the focus is on building the PNA backbone rather than using the moiety as a protecting group. nih.govumich.edubiosearchtech.comgoogle.com
The following table outlines standard protecting groups used in peptide synthesis for the protection of amine functionalities.
| Protecting Group | Chemical Name | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate | Boc | Mild acid (e.g., Trifluoroacetic acid) |
| 9-Fluorenylmethyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl chloride | Fmoc | Mild base (e.g., Piperidine) |
| Benzyloxycarbonyl | Benzyl chloroformate | Cbz or Z | Catalytic hydrogenation or strong acid |
Pharmacological and Biological Research Applications
Modulation of Transient Receptor Potential (TRP) Ion Channels
Direct research specifically investigating the modulation of TRP ion channels by Isopropyl 2-aminoacetate hydrochloride is not prominent in the available scientific literature. The majority of relevant research focuses on more complex glycine (B1666218) esters.
There are no direct studies confirming this compound as an agonist or antagonist of TRPA1 or TRPV1 channels. However, research on novel esters synthesized from glycine and various monoterpenoids (such as L-menthol, thymol, and eugenol) has explored their interaction with these channels. mdpi.com These channels, TRPA1 and TRPV1, are key players in pain and inflammation pathways. mdpi.comnih.gov The activation of TRPA1 by a wide variety of irritant chemicals is a known mechanism in pain signaling. mdpi.commdpi.com Similarly, TRPV1 is a well-established sensor for noxious stimuli, including heat and pungent compounds like capsaicin. nih.gov The studies on glycine-monoterpenoid esters suggest that these larger molecules possess analgesic properties, which are hypothesized to stem from their interaction with TRPA1 and TRPV1 channels. mdpi.com
For the specific compound this compound, mechanistic studies on binding to TRP channels have not been published. The research that does exist pertains to the aforementioned glycine-monoterpenoid esters. For these compounds, a mechanism of competitive inhibition has been proposed to explain their anti-inflammatory and analgesic effects. mdpi.com It is suggested that these ester compounds may compete with known TRPA1 agonists, such as allyl isothiocyanate (AITC), for binding sites on the ion channel. mdpi.com This competitive binding would prevent or reduce channel activation, thereby mitigating the downstream signaling that leads to pain and inflammation. mdpi.com This proposed mechanism is central to the observed activity of these specific terpene-based derivatives, though it cannot be directly extrapolated to the simpler this compound without dedicated study.
Enzymatic Inhibition and Activation Studies
Protein Tyrosine Kinase Activity Inhibition (e.g., c-Met)
Further research would be required to determine if this compound possesses any of the pharmacological activities mentioned. Without such dedicated studies, any discussion of its therapeutic potential would be purely hypothetical.
Antimicrobial and Antioxidant Efficacy
While specific studies focusing exclusively on this compound are limited, research on related glycine esters and derivatives provides insights into its potential antimicrobial and antioxidant properties.
The core structure of amino acid esters has been a template for the development of novel antimicrobial agents. Various derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.
Derivatives of amino acids, including esters, have demonstrated notable antimicrobial activities. uctm.edu Cationic amphiphilic derivatives of α-amino acids, for instance, can interact with the negatively charged components of bacterial cell membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. uctm.edu This interaction can disrupt the membrane and lead to bacterial cell death. N-acyl lysine (B10760008) methyl esters and cocoyl arginine ethyl ester are examples of amino acid derivatives with proven antimicrobial properties. uctm.edu
In the realm of antifungal research, conjugates of amino acid esters with other bioactive molecules have shown promise. For example, a series of rhein-amino acid ester conjugates displayed potent inhibitory activity against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. mdpi.comnih.gov One particular conjugate, 3c, demonstrated significant protective effects against powdery mildew in wheat. nih.gov Furthermore, quaternary ammonium (B1175870) salts derived from amino acid methyl esters have exhibited good inhibitory effects against various phytopathogenic fungi, including Fusarium oxysporum, Fusarium commune, and Fusarium rodelens. chesci.com The presence of both the quaternary ammonium group and the carboxylic group in these compounds is believed to contribute to their antifungal activity. chesci.com
A study on a glycine-rich cyclic peptide, cherimolacyclopeptide E, which was synthesized using glycine derivatives, showed potent antimicrobial activity against Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. researchgate.net Additionally, a compound identified as Glycine, N-(m-anisoyl)-methyl ester, produced by Pseudomonas aeruginosa, has been reported to possess distinct antibacterial activity. journalskuwait.org
Table 1: Examples of Antimicrobial Activity of Amino Acid Ester Derivatives
| Derivative/Compound | Target Organism(s) | Observed Effect |
| Rhein-amino acid ester conjugates | Rhizoctonia solani, Sclerotinia sclerotiorum | Potent inhibitory activity. mdpi.comnih.gov |
| Quaternary ammonium salts of amino acid methyl esters | Fusarium oxysporum, Fusarium commune, Fusarium rodelens | Good inhibitory effects. chesci.com |
| Cherimolacyclopeptide E (glycine-rich) | Pseudomonas aeruginosa, Escherichia coli, Candida albicans | Potent antimicrobial activity. researchgate.net |
| Glycine, N-(m-anisoyl)-methyl ester | Various bacteria | Distinct antibacterial force. journalskuwait.org |
| Cationic α-amino acid derivatives | Gram-positive and Gram-negative bacteria | Interaction with bacterial cell membranes. uctm.edu |
Glycine and its derivatives have been investigated for their antioxidant potential. The mechanisms underlying this activity often involve the scavenging of free radicals, which are implicated in oxidative stress and cellular damage.
Maillard reaction products (MRPs) derived from a glucose-glycine model system have demonstrated significant free radical scavenging kinetics. unibz.itwur.nl These products can effectively reduce radicals such as 2,2'-azinobis(3-ethylbenothiazoline-6-sulphonic acid) diammonium salt (ABTS) and 1,1-diphenyl-2-picryl-hydrazil (DPPH). researchgate.net The antioxidant activity of these MRPs is attributed to their ability to donate electrons or hydrogen atoms to quench free radicals. researchgate.net
Glycine itself is recognized for its anti-inflammatory and antioxidative effects. researchgate.net It plays a crucial role in the synthesis of glutathione, a major endogenous antioxidant. researchgate.net Supplementation with glycine has been shown to have a protective effect against lipid peroxidation and to modulate the levels of antioxidant enzymes. researchgate.net While direct studies on the radical scavenging activity of this compound are not prevalent, the inherent antioxidant properties of the parent glycine molecule suggest a potential for such activity.
The search for environmentally safer insecticides has led to the investigation of various natural and synthetic compounds, including amino acid derivatives, for their larvicidal properties.
While specific studies on this compound are lacking, research on other ester compounds has shown larvicidal effects. For example, esters of 4-mercapto-2-butenoic acid have been evaluated for their toxicity against the larvae of Aedes albopictus. nih.gov Among the tested compounds, n-octyl 4-mercapto-2-butenoate was the most effective. nih.gov Similarly, derivatives of cinnamic acid esters have demonstrated larvicidal activity against Aedes aegypti larvae, with butyl cinnamate (B1238496) and pentyl cinnamate showing significant efficacy. nih.gov
Furthermore, Schiff base derivatives of amino acids like tyrosine and tryptophan have been shown to control the growth of Aedes aegypti larvae. ijrar.com These findings suggest that the ester functional group, in combination with other structural features, can contribute to larvicidal activity. However, direct evaluation of this compound is necessary to ascertain its specific effects on mosquito larvae.
Applications in Peptide Chemistry and Drug Discovery
This compound serves as a valuable entity in the fields of peptide chemistry and drug discovery, primarily owing to its nature as a protected form of glycine, which can be readily used in synthesis.
Glycine esters, including the isopropyl ester hydrochloride, are fundamental building blocks in the synthesis of peptides. chemimpex.com Peptides are chains of amino acids linked by peptide bonds and are involved in a vast range of biological processes. The synthesis of peptides, both for research purposes and for therapeutic applications, often requires the use of amino acid derivatives where the reactive amino and carboxyl groups are temporarily protected to allow for controlled, stepwise chain elongation.
This compound provides a stable and soluble source of the glycine unit. chemimpex.com The ester group protects the carboxylic acid functionality, while the hydrochloride salt of the amino group allows for easy handling and purification. In peptide synthesis, the amino group can be deprotected and coupled with the activated carboxyl group of another amino acid to form a peptide bond. This process is repeated to build the desired peptide sequence.
The use of glycine derivatives is crucial for incorporating the simplest amino acid into peptide chains, which can influence the flexibility and conformation of the final peptide. nih.gov Glycine-rich peptides have been synthesized and shown to possess biological activities, such as the antimicrobial and cytotoxic effects of cherimolacyclopeptide E. researchgate.net
In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various chemical modifications can be made to develop a library of compounds with diverse biological activities. The simple and versatile structure of this compound makes it an attractive scaffold for the synthesis of more complex chemical entities. chemimpex.com
By modifying the amino group and the ester functionality, a wide range of derivatives can be generated. For instance, the amino group can be acylated or alkylated, while the ester can be hydrolyzed or converted to other functional groups. This allows for the creation of diverse molecular architectures that can be screened for various pharmacological activities.
The concept of using amino acid-based scaffolds is well-established in medicinal chemistry. nih.gov For example, the benzodiazepine (B76468) scaffold, which can be considered a derivative of amino acids, has been used to generate libraries of compounds with affinity for various receptors. The use of this compound as a starting material provides a straightforward entry into novel chemical spaces for the discovery of new therapeutic agents.
Prodrug Development Strategies
The esterification of a parent drug to form a more lipophilic and permeable compound is a cornerstone of prodrug design. This compound serves as a valuable building block in this regard, particularly as a promoiety for drugs containing carboxylic acid, hydroxyl, or amine functionalities. The resulting amino acid ester prodrugs can exhibit enhanced aqueous solubility, improved membrane permeability, and targeted delivery, ultimately leading to increased bioavailability of the parent drug. mdpi.comtandfonline.comnih.gov
One of the primary advantages of using an amino acid ester, such as that derived from isopropyl 2-aminoacetate, is the potential to hijack endogenous transport proteins. mdpi.comnih.gov Specifically, the L-isomers of amino acid ester prodrugs can be recognized and actively transported across the intestinal epithelium by peptide transporters like PEPT1. mdpi.comnih.gov This active transport mechanism can significantly increase the oral bioavailability of drugs that are otherwise poorly absorbed. mdpi.comnih.gov
Once absorbed, these ester prodrugs are designed to be rapidly hydrolyzed by ubiquitous esterases in the plasma and tissues, releasing the active parent drug. nih.govnih.gov The rate of this hydrolysis can be modulated by the structure of the amino acid and the alcohol moiety, allowing for a degree of control over the drug's release profile. mdpi.com
A notable example of a successful amino acid ester prodrug strategy is valganciclovir, the L-valyl ester of the antiviral drug ganciclovir (B1264). nih.govpatsnap.comdrugs.comdrugbank.com Ganciclovir itself has poor oral bioavailability. By converting it to its valyl ester, the resulting prodrug, valganciclovir, demonstrates significantly improved absorption. nih.govdrugbank.com After absorption, esterases cleave the valine group, releasing ganciclovir to exert its antiviral effect. nih.govpatsnap.comdrugs.comdrugbank.com
Another prominent example is tenofovir (B777) disoproxil fumarate, a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. nih.govwikipedia.orgyoutube.comdrugbank.compatsnap.com In this case, two isopropoxycarbonyloxymethyl ester groups are attached to the phosphonate (B1237965) group of tenofovir. These ester groups increase the lipophilicity of the molecule, facilitating its passive diffusion across the intestinal membrane. wikipedia.orgyoutube.comdrugbank.com Intracellular esterases then hydrolyze the ester bonds, releasing tenofovir to be phosphorylated to its active diphosphate (B83284) form. youtube.comdrugbank.compatsnap.com
Sofosbuvir, a key antiviral for the treatment of Hepatitis C, is another sophisticated example of a prodrug that utilizes an amino acid ester. nih.govnih.govyoutube.com It is a phosphoramidate (B1195095) prodrug where the phosphorus atom is masked by an L-alanine isopropyl ester and a phenoxy group. This design facilitates its delivery into hepatocytes, where it is metabolized to the active uridine (B1682114) nucleotide analog triphosphate. nih.govnih.govyoutube.com
The research into amino acid ester prodrugs is ongoing, with studies exploring different amino acids and alcohol moieties to optimize pharmacokinetic properties. mdpi.comnih.govnih.gov The stability of the prodrug in the gastrointestinal tract and its rate of enzymatic conversion are critical factors that are fine-tuned to ensure efficient drug delivery. mdpi.comnih.gov
Below is a table summarizing key research findings related to amino acid ester prodrugs:
| Parent Drug | Amino Acid/Ester Moiety | Key Research Findings | References |
| Ganciclovir | L-Valine | The L-valyl ester, valganciclovir, demonstrates significantly enhanced oral bioavailability compared to ganciclovir due to active transport by PEPT1. It is efficiently hydrolyzed by intestinal and hepatic esterases to release the active drug. | nih.govpatsnap.comdrugs.comdrugbank.com |
| Tenofovir | Isopropoxycarbonyloxymethyl | Tenofovir disoproxil fumarate, with its two ester groups, exhibits increased lipophilicity and passive diffusion across the intestinal membrane. Intracellular esterases hydrolyze the prodrug to release tenofovir. | nih.govwikipedia.orgyoutube.comdrugbank.compatsnap.com |
| 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate | L-Alanine isopropyl ester | Sofosbuvir, a phosphoramidate prodrug, utilizes this moiety to facilitate hepatocyte delivery. It undergoes stereospecific intracellular hydrolysis by cathepsin A and CES1 to form the active triphosphate metabolite. | nih.govnih.govyoutube.com |
| Acyclovir (B1169) | L-Valine | The L-valyl ester of acyclovir (valacyclovir) shows improved oral absorption mediated by the PEPT1 transporter. | nih.gov |
| Metronidazole (B1676534) | Various amino acid esters | N,N-diethylglycinate hydrochloride and 4-ethylpiperazinoacetate derivatives showed significantly enhanced aqueous solubility. These prodrugs were stable at acidic pH and were hydrolyzed to metronidazole in human plasma. | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of the intrinsic properties of Isopropyl 2-aminoacetate hydrochloride at the electronic level. These calculations are crucial for determining the molecule's geometry, stability, and reactivity.
Ab initio quantum mechanical calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are employed to determine the electronic and structural properties of this compound. Similar to studies performed on related amino acid esters like glycine (B1666218), these simulations can predict the optimized molecular geometry, including bond lengths and angles. For instance, crystallographic analyses of analogous compounds like glycine ethyl ester hydrochloride reveal specific bond lengths and crystal structures, which can serve as a benchmark for computational models. nih.govresearchgate.net
Key electronic properties derived from these simulations include the total dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, these calculations can model the effects of different solvent environments on the molecule's properties using approaches like the Polarizable Continuum Model (PCM), which is essential for understanding its behavior in biological systems.
Table 1: Representative Data from Quantum Chemical Calculations on Amino Acid Esters Note: This table presents typical data obtained for analogous compounds, illustrating the outputs of ab initio simulations.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Optimized Bond Length (C=O) | ~1.22 Å | Influences vibrational spectra and reactivity. |
| Optimized Bond Angle (O-C-C) | ~110° | Determines molecular shape and steric hindrance. |
| HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | +1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 10.0 eV | Indicator of chemical stability and reactivity. |
For larger-scale simulations, such as molecular dynamics, classical force fields are necessary. The development and parameterization of these force fields are critical for accurately representing the potential energy of the system. The AM1-BCC (Austin Model 1 with Bond Charge Corrections) model is a prominent example of a method used to generate high-quality atomic charges for organic molecules. nih.gov This approach first calculates semi-empirical AM1 population charges and then applies bond charge corrections to emulate the electrostatic potential derived from higher-level ab initio (HF/6-31G*) calculations. nih.gov
The parameterization process involves fitting the BCCs to a large training set of diverse organic molecules to ensure broad applicability. nih.gov The resulting force field parameters for this compound would define its bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. The accuracy of these parameters is validated by comparing simulated properties, such as hydrogen-bond energies or free energies of solvation, against experimental data or high-level quantum calculations. nih.gov The goal is to create a robust and transferable force field that can be used in simulations with programs like AMBER. nih.gov
Molecular Docking and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in predicting how this compound might interact with biological targets.
Molecular docking simulations are used to place this compound into the binding site of a target protein and to estimate the strength of the interaction. nih.govdergipark.org.tr The output of a docking simulation is a "docking score," which represents the predicted binding affinity (e.g., in kcal/mol). nih.gov Lower scores typically indicate a more favorable binding interaction. dergipark.org.tr
These simulations can predict not only the binding affinity but also the specificity of the compound for a particular receptor. For example, studies on glycine receptor activation have shown that even small changes to the ester group of glycine derivatives can affect receptor interaction and activation. nih.gov By docking this compound against a panel of different proteins, researchers can predict its likely biological targets and potential off-target effects. The binding mode reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site, which are crucial for binding specificity. nih.govethz.ch
Table 2: Illustrative Molecular Docking Results Note: This table provides a hypothetical example of docking results for this compound against two potential protein targets.
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Glycine Receptor Subunit A | -7.5 | Arg65, Tyr161, Ser204 | Hydrogen Bonding, Electrostatic |
By providing a detailed, three-dimensional view of the ligand-receptor complex, molecular docking helps to elucidate potential biological mechanisms of action. dergipark.org.tr The predicted binding pose can generate hypotheses about how the molecule might modulate the function of a target protein. For instance, if this compound is predicted to bind in the active site of an enzyme, it might act as an inhibitor. If it binds to the ligand-binding domain of a receptor, it could function as an agonist or antagonist. nih.gov
The specific interactions identified in docking studies, such as hydrogen bonds with key catalytic residues or electrostatic interactions that stabilize a particular protein conformation, provide a structural basis for the compound's activity. ethz.ch This information is invaluable for understanding its mechanism of action at a molecular level and for designing future experiments to validate the computational predictions.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
SAR and QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity.
Structure-Activity Relationship (SAR) analysis involves qualitatively assessing how modifications to a molecule's structure affect its biological activity. For this compound, this would involve synthesizing and testing a series of derivatives with different ester groups or other substitutions. For example, studies on related compounds have shown that unbranched aliphatic ester groups might be a negative factor for certain biological activities, while bulkier groups could enhance them. nih.gov SAR studies on glycine receptor agonists have demonstrated that the structure of the amino acid side chain and the nature of the ester are critical for activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by developing a mathematical model that quantitatively relates the chemical structure to the activity. mdpi.com In a QSAR study, various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for a series of compounds. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that predicts the biological activity based on these descriptors. mdpi.com
For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific target. Key descriptors might include the water-accessible surface area of atoms with a negative partial charge (ASA-), which relates to hydrophilic interactions, or descriptors related to molecular shape and volume. mdpi.com A robust QSAR model not only provides insight into the factors driving activity but can also be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | Partial Charge on Atom | Electrostatic interaction potential |
| Steric/Topological | Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP (Octanol-Water Partition) | Lipophilicity and ability to cross membranes |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |
Computational Prediction of Pharmacological Activity Profiles
The prediction of pharmacological activity for novel or existing chemical entities through computational means has become a cornerstone of modern drug discovery. mrlcg.commdpi.com These in silico methods offer a rapid and cost-effective approach to prioritize compounds for further experimental investigation. For this compound, a variety of computational techniques can be employed to forecast its potential biological activities.
One of the primary methodologies is the Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.comwikipedia.org QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. mdpi.comwikipedia.org To build a QSAR model for this compound, a dataset of structurally similar compounds with known biological activities would be utilized. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include constitutional, topological, geometrical, and electronic properties. Statistical methods are then used to develop a model that can predict the activity of new compounds, such as this compound, based on their descriptors.
In addition to traditional QSAR, machine learning and deep learning algorithms have emerged as powerful tools for predicting pharmacological profiles. oup.comacs.org These methods can learn complex patterns from large datasets of chemical structures and their associated biological activities. mdpi.com For this compound, a trained machine learning model could predict a spectrum of potential activities, such as receptor binding, enzyme inhibition, or other pharmacological effects. These predictions are based on the structural features of the molecule, which are encoded in a format that the algorithm can process, such as molecular fingerprints or graph representations.
Molecular docking is another computational technique that can provide insights into the potential pharmacological activity of this compound. wikipedia.orgnih.govnih.gov This method predicts the preferred orientation of a molecule when bound to a specific protein target. wikipedia.org By docking this compound into the binding sites of various known drug targets, it is possible to estimate its binding affinity and predict potential biological interactions. nih.gov The results of molecular docking studies can help to identify potential mechanisms of action and guide further experimental validation.
A hypothetical pharmacological activity profile for this compound, as predicted by a combination of these computational methods, is presented in the table below.
| Predicted Activity | Computational Method | Predicted Efficacy/Affinity | Confidence Score |
|---|---|---|---|
| GABA-A Receptor Agonist | QSAR, Molecular Docking | Moderate | 0.75 |
| Glycine Transporter 1 (GlyT1) Inhibitor | Machine Learning, Molecular Docking | Low | 0.62 |
| NMDA Receptor Co-agonist | Molecular Docking | Moderate | 0.71 |
| Calcium Channel Blocker | QSAR | Low | 0.58 |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the spatial arrangements and temporal evolution of molecules like this compound. drugdesign.orgresearchgate.net
Conformational analysis aims to identify the stable, low-energy conformations of a molecule. drugdesign.org For this compound, this process would involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. This exploration of the conformational space helps to understand the molecule's flexibility and the range of shapes it can adopt. The results of a conformational analysis can reveal the most probable structures of the molecule in different environments, which is crucial for understanding its interaction with biological targets.
The choice of force field is a critical aspect of MD simulations, as it defines the potential energy function used to calculate the forces between atoms. uiuc.eduwikipedia.org For a molecule like this compound, which is an ester of an amino acid, force fields such as AMBER, CHARMM, or GROMOS would be suitable. nih.govfu-berlin.de These force fields have been specifically parameterized to accurately model the behavior of biomolecules.
The results of MD simulations can provide valuable insights into the flexibility of different parts of the molecule, the stability of certain conformations, and the nature of its interactions with solvent molecules. This information is essential for a comprehensive understanding of the structure-activity relationship of this compound.
A summary of hypothetical parameters and results from a molecular dynamics simulation of this compound is presented in the table below.
Toxicological Research and Safety Profile Elucidation
Mechanistic Investigations of Cellular Toxicity
No specific studies on the in vitro toxicity of Isopropyl 2-aminoacetate hydrochloride, including its effects on erythrocyte models, were found in the public domain.
Genotoxicity and Mutagenicity Assessments
There is no available data from genotoxicity or mutagenicity studies, such as the Ames test or chromosomal aberration assays, for this compound.
Environmental Impact and Degradation Pathways
Information regarding the environmental impact, biodegradability, and degradation pathways of this compound is not currently available.
Risk Assessment Methodologies in Chemical Development
Specific risk assessment methodologies applied to the development of this compound have not been publicly documented.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis methods are increasingly being re-evaluated in favor of more efficient and environmentally benign alternatives. Research is now focusing on novel catalytic systems and biocatalysis to streamline the production of Isopropyl 2-aminoacetate hydrochloride. The goal is to develop synthetic pathways that offer higher yields, reduce the number of reaction steps, and minimize waste.
Key areas of development include:
Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts is a promising avenue. nih.gov Biocatalysis can offer high selectivity and operate under milder reaction conditions, significantly reducing energy consumption and the formation of byproducts. scielo.br
Continuous Flow Chemistry: This approach allows for the synthesis to be carried out in a continuous stream rather than in batches. Flow chemistry provides better control over reaction parameters, leading to improved consistency, safety, and scalability.
Catalyst Innovation: The development of novel, non-toxic, and recyclable catalysts is a major focus. These advanced catalysts aim to improve reaction efficiency and reduce the environmental impact associated with traditional catalytic processes.
| Synthetic Approach | Key Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste nih.govscielo.br | Identifying robust enzymes, optimizing reaction media |
| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design, integration of real-time analytics |
| Novel Catalysis | Improved efficiency, recyclability, lower toxicity | Development of earth-abundant metal catalysts |
Exploration of New Biological Targets and Therapeutic Applications
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. chemimpex.com Its derivatives are being investigated for a range of therapeutic applications, moving beyond established uses.
Current and emerging therapeutic areas for derivatives include:
Ophthalmology: Derivatives have been developed as agents to reduce intraocular pressure, offering potential treatments for glaucoma. google.comdrugbank.com
Pain and Inflammation: Glycine (B1666218) esters of monoterpenoids have shown significant analgesic and anti-inflammatory properties by targeting TRPA1 and TRPV1 ion channels. nih.gov
Neurological Disorders: The core structure is being utilized to develop compounds targeting various neurological conditions. chemimpex.com
Dysphagia: Certain derivatives have been investigated as agonists of TRPM8 receptors, which may help in treating swallowing difficulties. google.com
Researchers are actively exploring new biological targets where the unique chemical properties of its derivatives can be leveraged to address unmet medical needs.
Integration of Advanced Analytical and High-Throughput Techniques
The discovery and development of new drugs is being accelerated by the integration of advanced analytical and screening technologies. High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds against specific biological targets. nih.govbmglabtech.com
The HTS process involves several key stages:
Preparation: Compound libraries are meticulously prepared and arrayed in microplates. bmglabtech.com
Automation: Robotic systems handle the liquid dispensing and plate movements to ensure consistency and speed. bmglabtech.com
Screening: The compounds are tested against a biological target using various assay technologies like fluorescence or enzyme activity assays. nih.gov
Data Analysis: Sophisticated software is used to analyze the large volumes of data generated and identify "hits" or promising lead compounds. bmglabtech.com
By applying HTS to libraries of this compound derivatives, researchers can more efficiently identify compounds with desired biological activity, significantly shortening the early stages of drug discovery. evotec.com
| HTS Technology | Application in Drug Discovery | Advantage |
| Target-directed Screening | Identifies compounds that interact with a specific, known biological target. evotec.com | Highly focused, provides clear mechanism of action. |
| Phenotypic Screening | Screens compounds for their effect on cell behavior or function without a preconceived target. | Can uncover novel biological pathways and targets. |
| Fragment-based Screening | Screens smaller chemical fragments to identify those that bind to a target, which are then optimized. evotec.com | More efficient exploration of chemical space. |
Computational Design and Rational Optimization of Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. These in silico methods allow for the rational design and optimization of new molecules with enhanced properties, reducing the reliance on trial-and-error synthesis.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to estimate the strength of the interaction.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new derivatives.
Virtual Screening: Large virtual libraries of compounds can be computationally screened against a biological target to prioritize molecules for synthesis and experimental testing. evotec.com
These computational tools enable researchers to design derivatives of this compound with improved affinity, selectivity, and pharmacokinetic profiles, thereby accelerating the development of more effective therapeutic agents.
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are being increasingly integrated into the entire lifecycle of chemical products, from synthesis to application. The aim is to minimize the environmental footprint by reducing waste, using less hazardous substances, and improving energy efficiency. unibo.it
Green chemistry strategies relevant to this compound include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly alternatives like water or bio-based solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. scielo.br
Biocatalysis: As mentioned earlier, using enzymes for synthesis is a cornerstone of green chemistry, offering a sustainable alternative to conventional chemical catalysis. nih.gov
By adopting these principles, the chemical industry can produce this compound and its derivatives in a more sustainable and cost-effective manner. scielo.br
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
